molecular formula C10H15NO2 B3043850 (2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol CAS No. 938462-27-2

(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol

Cat. No. B3043850
CAS RN: 938462-27-2
M. Wt: 181.23 g/mol
InChI Key: MQFQMJOLDYSYPT-VIFPVBQESA-N
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Description

“(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol” is a chemical compound that is related to 3-(3-methoxyphenyl)propan-1-ol . The CAS Number of the related compound is 7252-82-6 .


Synthesis Analysis

The synthesis of compounds related to “(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol” often involves catalytic protocols for the synthesis of organic compounds . For instance, 1,3-bis (carboxymethyl)imidazolium chloride has been used as a catalyst for the Michael addition of N-heterocycles to chalcones .


Molecular Structure Analysis

The molecular structure of “(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol” is likely to be similar to that of methoxybenzenes , which are aromatic ethers consisting of a benzene skeleton substituted with one or more methoxy groups .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol” have been studied. For example, a novel stereospecific synthesis of (−)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, an intermediate in the synthesis of related compounds, has been reported .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research includes the synthesis of various compounds related to (2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol. For instance, Rivera et al. (2022) detailed the synthesis of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, demonstrating complex condensation reactions and structural disorder in certain groups, including the methoxy group (Rivera, Ríos-Motta, & Bolte, 2022).
  • Crystal Structure and Characterization : The structural investigation of compounds similar to (2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol, such as the study by Venkatesan et al. (2016), provides insights into crystallography, spectroscopic methods, and quantum chemical calculations (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Research by Nagamani et al. (2018) on derivatives of this compound highlights their potential in antimicrobial applications. The study synthesized novel compounds and evaluated their antimicrobial activity (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
  • Anticancer Properties : The study by Nishizaki et al. (2014) suggests the potential of 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, a related compound, as an anticancer drug. It was effective against various cancer cell lines, showing promise for cancer therapy (Nishizaki, Kanno, Tsuchiya, Kaku, Shimizu, & Tanaka, 2014).

Chemical Properties and Applications

properties

IUPAC Name

(2S)-2-amino-3-(3-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-10-4-2-3-8(6-10)5-9(11)7-12/h2-4,6,9,12H,5,7,11H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFQMJOLDYSYPT-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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